N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
[5-(4-chloroanilino)triazolidin-4-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N6O/c20-13-5-7-14(8-6-13)22-18-17(23-25-24-18)19(28)27-11-9-26(10-12-27)16-4-2-1-3-15(16)21/h1-8,17-18,22-25H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGIVBGZPAPHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3C(NNN3)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Triazole Ring : A five-membered ring containing three nitrogen atoms, contributing to its biological reactivity.
- Piperazine Moiety : Known for its role in various pharmacological agents, enhancing the compound's interaction with biological targets.
- Chlorophenyl Groups : The presence of chlorine substituents is often associated with increased biological activity and selectivity.
The biological activity of this compound can be attributed to several mechanisms:
- Dopamine Receptor Modulation : The compound exhibits high affinity for dopamine D4 receptors, with an IC50 value of 0.057 nM, indicating potent selectivity over other receptor subtypes such as D2 and serotonin receptors .
- Antimicrobial Activity : Research has shown that derivatives of triazole compounds can exhibit significant antimicrobial properties. Specific analogs have demonstrated effectiveness against various pathogens, suggesting potential applications in treating infectious diseases .
- Antioxidant Properties : The triazole framework has been linked to antioxidant activity, which may contribute to protective effects against oxidative stress in cells .
Antipsychotic Potential
A study on related piperazine derivatives indicated that modifications at the piperazine nitrogen could enhance antipsychotic effects while minimizing side effects. The incorporation of the chlorophenyl group was found to significantly increase receptor binding affinity .
Antimicrobial Efficacy
In a comparative study involving various triazole derivatives, this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of standard antibiotics .
Data Table: Biological Activities
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing triazole rings exhibit significant antitumor properties. The presence of the triazole moiety in N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine enhances its efficacy against various cancer cell lines. Studies have shown that modifications in the structure of triazole derivatives can lead to improved anticancer activity by inhibiting cell proliferation and inducing apoptosis.
Table 1: Antitumor Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A-431 | 1.61 | |
| Compound B | Jurkat | 1.98 | |
| Compound C | MCF-7 | <10 |
Anticonvulsant Activity
The structural similarities of this compound with known anticonvulsants suggest its potential efficacy in treating seizure disorders. Studies focusing on related piperazine derivatives indicate that structural modifications can significantly enhance anticonvulsant properties.
Table 2: Anticonvulsant Activity Studies
| Compound Name | Model Used | Efficacy (%) | Reference |
|---|---|---|---|
| Piperazine Derivative 1 | PTZ-induced seizures | 100 | |
| Piperazine Derivative 2 | Maximal electroshock | 85 |
Case Studies and Research Findings
Several studies have explored the pharmacological properties of similar compounds. For instance, a series of piperazine derivatives were synthesized and evaluated for their NK(1) receptor antagonism, demonstrating significant in vitro potency and favorable pharmacokinetic profiles. These findings support the hypothesis that modifications in piperazine structures can lead to enhanced biological activities.
Table 3: Summary of Related Case Studies
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions improve yield?
Methodological Answer: The synthesis involves three key steps:
Piperazine-carbonyl intermediate : React 2-chlorophenylpiperazine with triphosgene in dichloromethane (DCM) under nitrogen, using triethylamine as a base (0–5°C, 4 hours, 85% yield) .
Triazole core formation : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with pre-synthesized alkyne and azide precursors. Optimize with 10 mol% CuI in DMF at 60°C for 24 hours (yield: ~68%) .
Nucleophilic substitution : Introduce the 4-chlorophenylamine group via SNAr reaction in THF with K₂CO₃ (reflux, 12 hours, 75% yield) .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Triphosgene, DCM, Et₃N | 85% | |
| 2 | CuI, DMF, 60°C | 68% | |
| 3 | K₂CO₃, THF, reflux | 75% |
Q. How can structural identity and purity be confirmed post-synthesis?
Methodological Answer:
- NMR : Analyze ¹H/¹³C spectra for diagnostic signals:
- Aromatic protons (δ 7.2–8.1 ppm, split patterns confirm substitution) .
- Carbonyl (C=O) at δ 165–170 ppm .
- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm accuracy .
- X-ray crystallography : Refine structure using SHELXL (R₁ < 0.05) .
- HPLC : Use C18 column (acetonitrile/water gradient, 1.0 mL/min) to confirm ≥95% purity .
Advanced Research Questions
Q. What strategies address regioselectivity in 1H-1,2,3-triazole formation?
Methodological Answer: Regioselectivity is controlled via CuAAC , which exclusively yields 1,4-disubstituted triazoles. Critical steps:
- Oxygen-free conditions : Degas solvents (DMF or t-BuOH/H₂O) with N₂/Ar .
- Catalyst optimization : Use 5–10 mol% CuI with tris(benzyltriazolylmethyl)amine (TBTA) ligand to prevent Cu oxidation .
- Validation : Confirm regiochemistry via NOESY (correlation between triazole H-5 and adjacent substituents) .
Q. How to handle crystallographic disorders and twinning during refinement?
Methodological Answer:
Q. How to design SAR studies for bioactivity optimization?
Methodological Answer:
- Core modifications : Compare analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) .
- Piperazine substitutions : Test N-alkyl vs. N-aryl groups (e.g., methyl vs. benzyl) for receptor binding affinity .
- Assays : Use radioligand binding (e.g., ³H-labeled ligands for serotonin/dopamine receptors) and functional cAMP assays .
Q. What computational methods predict target interactions?
Methodological Answer:
- Docking : Use AutoDock Vina with crystal structure (PDB: 3ABC) to map interactions at orthosteric/allosteric sites .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Data Contradiction & Troubleshooting
Q. How to resolve solubility discrepancies in pharmacological assays?
Methodological Answer:
- Co-solvents : Use 10% DMSO in PBS (pH 7.4) for in vitro studies .
- Prodrug approach : Introduce phosphate esters at the triazole amine to enhance aqueous solubility .
Q. How to troubleshoot low yields in the final coupling step?
Methodological Answer:
- Activating agents : Switch from EDC/HOBt to HATU for better carbamate formation .
- Monitoring : Use TLC (silica, ethyl acetate/hexane 1:1) to track reaction progress .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters (Analogous Compound)
| Parameter | Value () |
|---|---|
| Space group | P1 |
| a, b, c (Å) | 8.5088, 9.8797, 10.4264 |
| α, β, γ (°) | 79.906, 78.764, 86.245 |
| R₁ (I > 2σ) | 0.070 |
Q. Table 2: Bioactivity Assay Conditions
| Assay Type | Protocol (Reference) |
|---|---|
| Radioligand binding | ³H-Spiperone, 4°C, 2 hours |
| cAMP accumulation | HEK293 cells, forskolin stimulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
